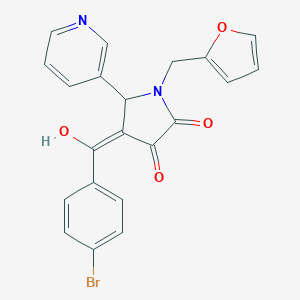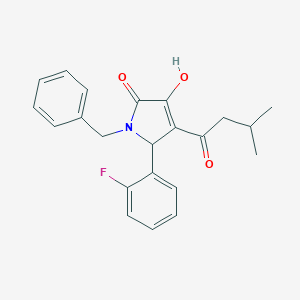
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BB-94 or Batimastat and belongs to the class of hydroxamic acid-based inhibitors.
Wirkmechanismus
The mechanism of action of 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix proteins, which are essential for cell migration and tissue remodeling. By inhibiting MMPs, BB-94 can prevent cancer cell invasion and metastasis, as well as reduce joint destruction and inflammation in rheumatoid arthritis.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent inhibitory effects on various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. These MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent inhibitory effects on MMPs. This compound can be used to study the role of MMPs in various physiological and pathological processes, as well as to develop novel therapeutics for cancer and inflammatory diseases.
However, there are also some limitations to using BB-94 in lab experiments. This compound is highly reactive and can react with other biomolecules, leading to non-specific effects. In addition, the synthesis method is complex and requires careful handling of the reagents.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to develop more potent and selective MMP inhibitors based on the structure of BB-94. Another direction is to study the role of MMPs in other diseases, such as cardiovascular diseases and neurological disorders. Furthermore, the use of BB-94 in combination with other therapeutics, such as chemotherapy and immunotherapy, could also be explored to enhance the efficacy of cancer treatment.
Synthesemethoden
The synthesis of 4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride with 2-furylmethylamine in the presence of triethylamine. The resulting product is then reacted with 3-pyridinylhydroxylamine in the presence of sodium triacetoxyborohydride to obtain the final product. The synthesis method is complex and requires careful handling of the reagents.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in cancer research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. MMP inhibitors such as BB-94 have been shown to inhibit tumor growth and metastasis in preclinical models.
Another potential application of BB-94 is in the treatment of inflammatory diseases such as rheumatoid arthritis. MMPs are also involved in the degradation of extracellular matrix proteins in the joints, leading to joint destruction in rheumatoid arthritis. MMP inhibitors such as BB-94 have been shown to reduce joint destruction and inflammation in preclinical models.
Eigenschaften
Molekularformel |
C21H15BrN2O4 |
|---|---|
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H15BrN2O4/c22-15-7-5-13(6-8-15)19(25)17-18(14-3-1-9-23-11-14)24(21(27)20(17)26)12-16-4-2-10-28-16/h1-11,18,25H,12H2/b19-17+ |
InChI-Schlüssel |
YDSYRUWCMUUQSO-HTXNQAPBSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
SMILES |
C1=CC(=CN=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4 |
Kanonische SMILES |
C1=CC(=CN=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282357.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282358.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282360.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282361.png)
![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282366.png)

![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282373.png)
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282376.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282377.png)
